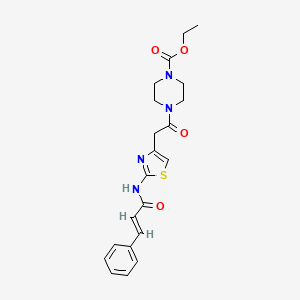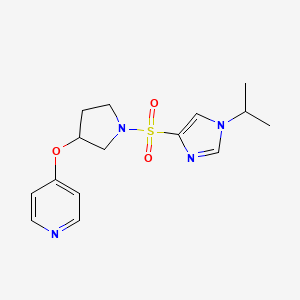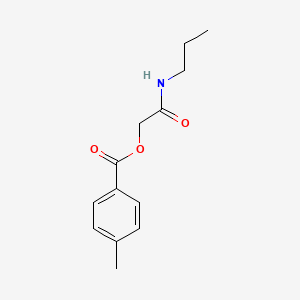
(E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a piperazine derivative that has been synthesized using a specific method and has shown promising results in various studies. In
Wirkmechanismus
The mechanism of action of (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate involves the inhibition of bacterial cell wall synthesis and the induction of apoptosis in cancer cells. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate can have various biochemical and physiological effects depending on the concentration and duration of exposure. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It can also induce apoptosis in cancer cells and inhibit cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate in lab experiments include its antimicrobial, anti-inflammatory, and anticancer properties. It is also relatively easy to synthesize and purify. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate. Further studies are needed to determine its safety and efficacy in vivo. It can also be studied for its potential use in the treatment of other diseases such as autoimmune disorders and viral infections. Additionally, the synthesis method can be optimized to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate involves the reaction of ethyl 4-(2-bromoacetyl)piperazine-1-carboxylate with 2-(2-cinnamamidothiazol-4-yl)acetic acid in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using various methods.
Wissenschaftliche Forschungsanwendungen
(E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial properties and has been used in studies related to the treatment of bacterial infections. It has also been studied for its potential use in cancer treatment due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
ethyl 4-[2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-2-29-21(28)25-12-10-24(11-13-25)19(27)14-17-15-30-20(22-17)23-18(26)9-8-16-6-4-3-5-7-16/h3-9,15H,2,10-14H2,1H3,(H,22,23,26)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBJXZFEVOKRCC-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2403140.png)




![2-[(4-Sulfamoylphenyl)amino]acetic acid](/img/structure/B2403147.png)
![3-(2,6-Dichlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one](/img/structure/B2403148.png)


![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2403152.png)
![3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2403155.png)
![[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride](/img/no-structure.png)

